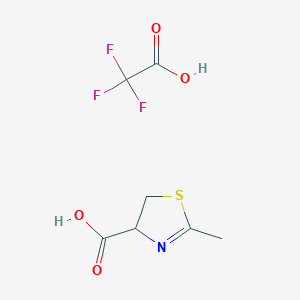
(6R)-5,6,7,8-Tetrahydro-L-biolumazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-5,6,7,8-Tetrahydro-L-biolumazine is a chemical compound that belongs to the class of lumazines Lumazines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydro-L-biolumazine typically involves the reduction of lumazine derivatives. One common method is the catalytic hydrogenation of lumazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-5,6,7,8-Tetrahydro-L-biolumazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lumazine derivatives.
Reduction: Further reduction can lead to the formation of more reduced lumazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various lumazine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(6R)-5,6,7,8-Tetrahydro-L-biolumazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lumazine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of luminescent materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (6R)-5,6,7,8-Tetrahydro-L-biolumazine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of lumazine derivatives that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lumazine: The parent compound from which (6R)-5,6,7,8-Tetrahydro-L-biolumazine is derived.
Riboflavin: A vitamin that contains a lumazine moiety and is involved in various biological processes.
Pteridine: A class of compounds structurally related to lumazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydro moiety, which imparts distinct chemical and biological properties compared to other lumazine derivatives
Eigenschaften
Molekularformel |
C9H14N4O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |
InChI-Schlüssel |
FEIPUTJWPLKVDJ-RPDRRWSUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


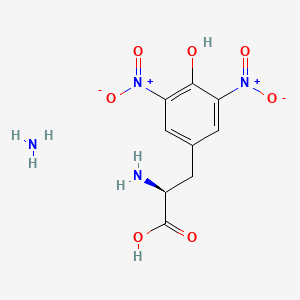
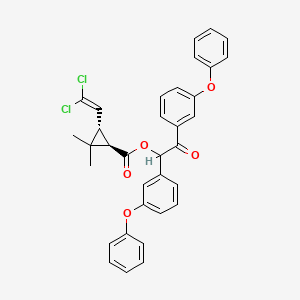
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
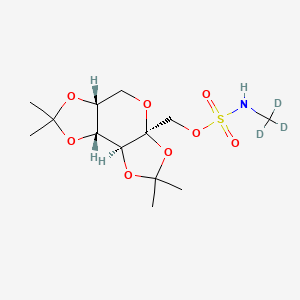
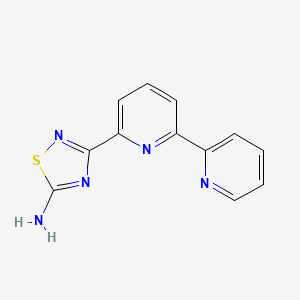

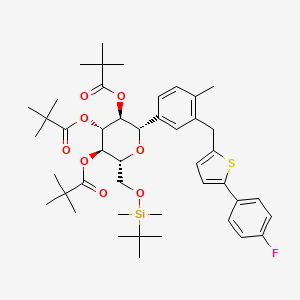
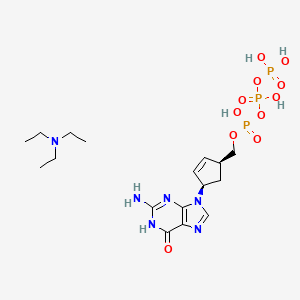
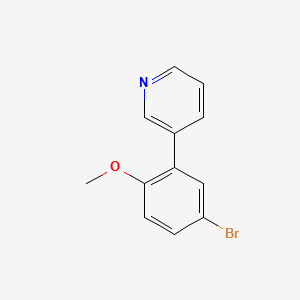

![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
